3,5,6-Trichloro-2-pyridinol-13C5

Vue d'ensemble

Description

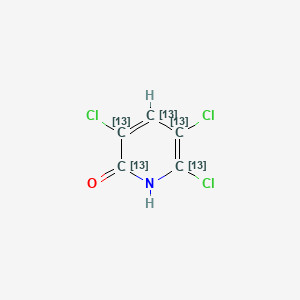

3,5,6-Trichloro-2-pyridinol-13C5, also known as TCPy, is a stable isotope-labeled form of the pesticide metabolite 3,5,6-Trichloro-2-pyridinol (TCP). It is a derivative of pyridine and contains three chlorine atoms and a hydroxyl group . This compound is widely used as a biomarker for assessing human exposure to chlorpyrifos and other organophosphate pesticides .

Synthesis Analysis

TCPy is a metabolite of the herbicide triclopyr and of the insecticides chlorpyrifos and chlorpyrifos-methyl . It can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14 .Molecular Structure Analysis

The molecular formula of 3,5,6-Trichloro-2-pyridinol-13C5 is C5H2Cl3NO . It is a cyclic hydrocarbon, specifically a chlorinated version of 2-pyridone .Chemical Reactions Analysis

Microbially-mediated mineralization is the primary degradative pathway for TCP . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation .Physical And Chemical Properties Analysis

3,5,6-Trichloro-2-pyridinol-13C5 is a white crystalline solid that is soluble in water and polar organic solvents . Its molecular weight is 215.43 g/mol .Applications De Recherche Scientifique

Remember, this compound’s unique isotopic labeling with carbon-13 (13C5) allows precise tracking and differentiation from natural isotopes. Its applications span toxicology, environmental science, and analytical chemistry, making it a valuable tool for researchers worldwide . If you have any further questions or need additional details, feel free to ask! 😊

Mécanisme D'action

Target of Action

The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .

Mode of Action

3,5,6-Trichloro-2-pyridinol-13C5 interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .

Biochemical Pathways

The degradation of 3,5,6-Trichloro-2-pyridinol-13C5 involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of 3,5,6-Trichloro-2-pyridinol-13C5 by the strain Micrococcus luteus ML .

Pharmacokinetics

When ingested, inhaled, or absorbed dermally, 3,5,6-Trichloro-2-pyridinol-13C5 can be metabolized by cytochrome P450 enzymes . These enzymes cause 3,5,6-Trichloro-2-pyridinol-13C5 to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .

Result of Action

The molecular and cellular effects of 3,5,6-Trichloro-2-pyridinol-13C5’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that 3,5,6-Trichloro-2-pyridinol-13C5 is cytotoxic and exhibits estrogenic activity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 3,5,6-Trichloro-2-pyridinol-13C5. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, 3,5,6-Trichloro-2-pyridinol-13C5 has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .

Safety and Hazards

Propriétés

IUPAC Name |

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858512 | |

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330171-47-5 | |

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/no-structure.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)